

Unveiling Tmpa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tmpa

Cat. No.: B031383

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as **Tmpa**. A potent and selective antagonist for the GABAC receptor, **Tmpa** serves as a critical tool for researchers and scientists in the field of neuroscience and drug development. This document outlines its chemical properties, pharmacological profile, and experimental applications, offering a comprehensive resource for professionals investigating GABAergic neurotransmission.

Chemical Identity

The full chemical name of **Tmpa** is (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid.[1]
An alternative synonym is methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid.[1]

Pharmacological Profile

Tmpa is a selective and competitive antagonist of GABAA-p receptors (formerly known as GABAC receptors). It exhibits significantly lower affinity for GABAA and GABAB receptors, making it a valuable tool for isolating and studying the function of GABAC receptors.

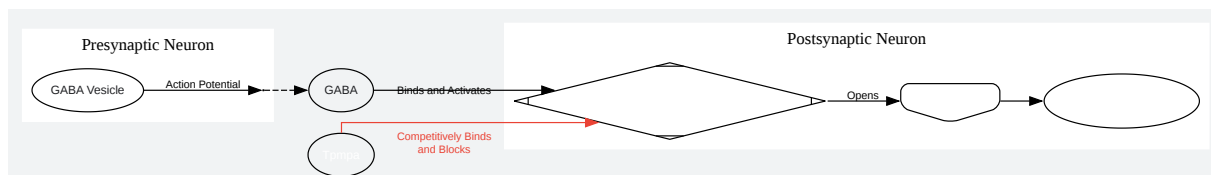
Quantitative Data: Receptor Binding and Activity

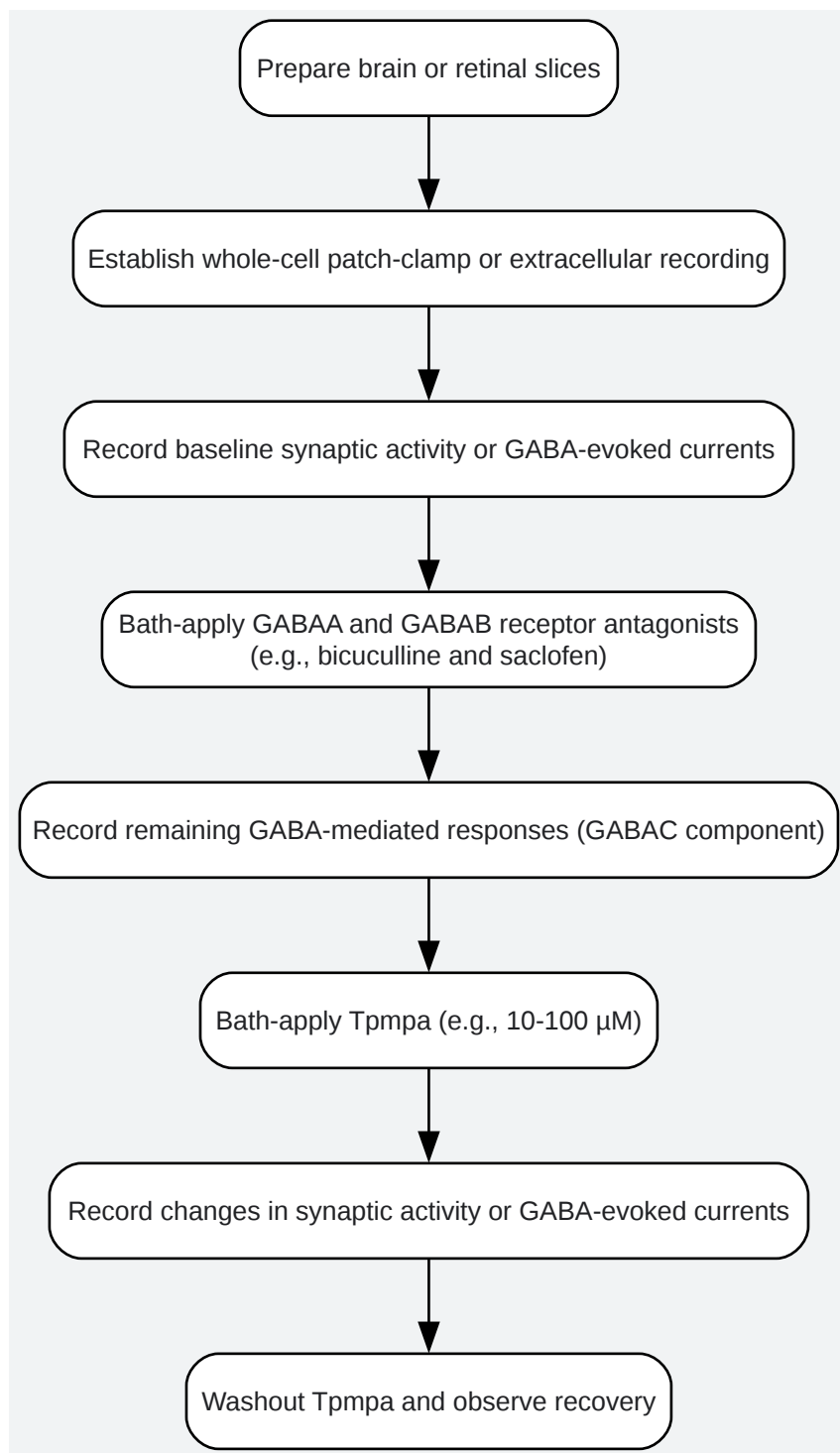
The following table summarizes the quantitative data regarding **Tmpa**'s interaction with different GABA receptor subtypes.

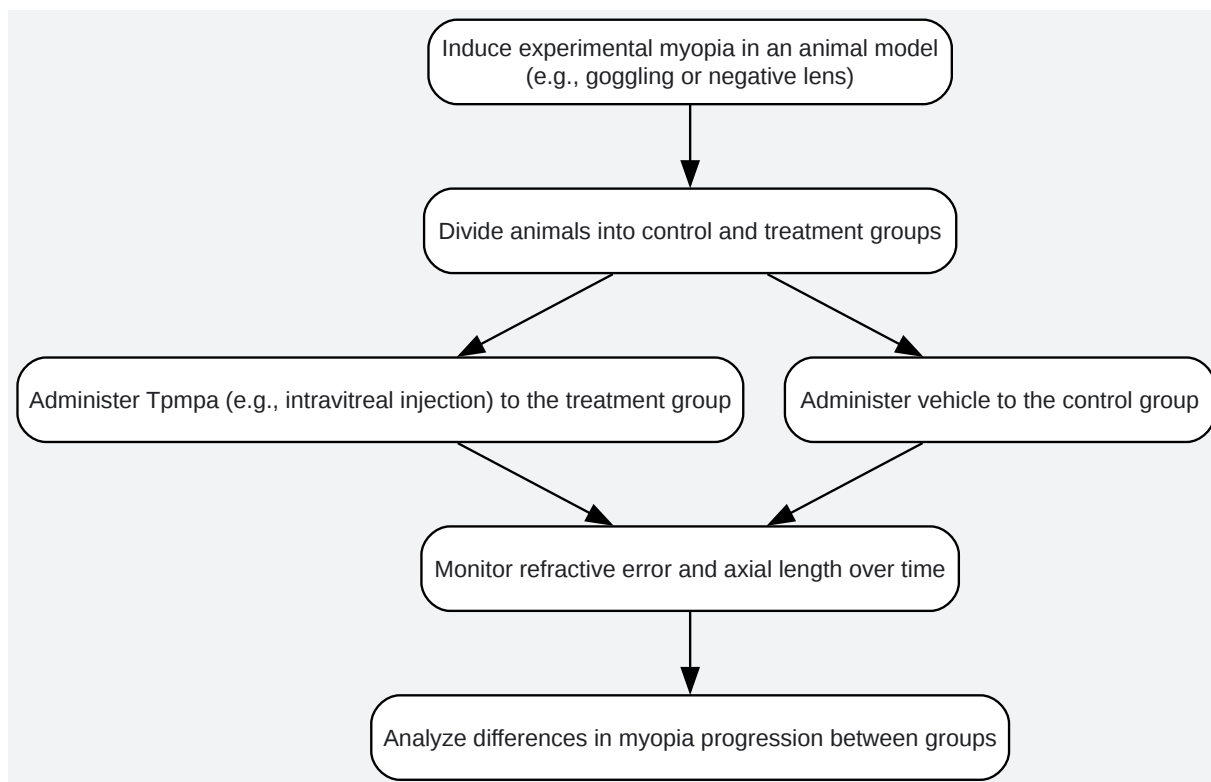
| Receptor Subtype | Reported Value | Value Type | Species | Reference |
|-------------------------|----------------------------------|---|---------------------------|-----------|
| GABAC (GABAA-p) | KB = 2.1 μ M | Antagonist Dissociation Constant | Human recombinant | |
| GABAA | KB = 320 μ M | Antagonist Dissociation Constant | Rat brain | [1][2] |
| GABAB | EC50 \approx 500 μ M | Weak Agonist Activity | Rat hippocampal slices | [1][2] |
| Human recombinant p1 | 8-fold selectivity over p2 | --- | Human recombinant | |
| GABA ρ 1 | IC50 = 1.1 \pm 0.07 μ M | Antagonist Inhibitory Concentration | Xenopus laevis oocytes | |

Mechanism of Action: GABAC Receptor Antagonism

Tpm functions as a competitive antagonist at GABAC receptors. This means it binds to the same site on the receptor as the endogenous agonist, γ -aminobutyric acid (GABA), but does not activate the receptor. By occupying the binding site, **Tpm** prevents GABA from binding and subsequently inhibits the opening of the associated chloride ion channel. This blockade of chloride influx leads to a reduction in neuronal inhibition.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Unveiling Tmpa: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031383#full-chemical-name-of-tpmpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com